1-(Bromomethyl)-4-isothiocyanatobenzene

Description

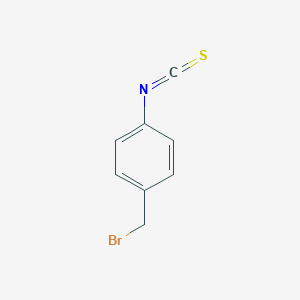

1-(Bromomethyl)-4-isothiocyanatobenzene is a bifunctional aromatic compound featuring a bromomethyl (–CH₂Br) group and an isothiocyanate (–N=C=S) group at the para positions of a benzene ring. This structure enables dual reactivity: the bromomethyl group participates in nucleophilic substitution reactions, while the isothiocyanate group reacts with amines or thiols to form thiourea or thioether linkages, respectively. It is synthesized via alkylation reactions, as evidenced by the use of 1-(bromomethyl)benzene derivatives and isothiocyanate precursors under basic conditions (e.g., K₂CO₃ in acetone at 55°C) . The compound’s bifunctional nature makes it valuable in medicinal chemistry for synthesizing inhibitors, such as those targeting the 15LOX/PEBP1 complex in antiferroptotic studies .

Properties

IUPAC Name |

1-(bromomethyl)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQGUALFBVTBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278359 | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-32-4 | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism initiated by dibenzoyl peroxide (BPO). NBS acts as a bromine donor, selectively targeting the benzylic methyl group due to its stability in forming a bromomethyl radical intermediate. Key parameters include:

-

Solvent : Tetrachloromethane (CCl₄), which stabilizes radicals and facilitates homolytic cleavage.

-

Temperature : Reflux (~76°C) for 8 hours to ensure complete conversion.

-

Molar Ratios : A slight excess of NBS (1.03 equiv.) relative to the substrate minimizes side reactions.

The general procedure involves dissolving 4-methylphenyl isothiocyanate in CCl₄, adding NBS and BPO, and refluxing the mixture. After cooling, the product is isolated via filtration and recrystallized from methanol, yielding pale yellow crystals.

Yield and Optimization

Initial reports indicate a moderate yield of 48% . Optimization strategies include:

-

Catalyst Loading : Increasing BPO from 0.1% to 0.5% mol improved conversion rates by enhancing radical initiation.

-

Solvent Alternatives : Substituting CCl₄ with less toxic solvents like acetonitrile or dichloromethane reduced yields to <30%, highlighting CCl₄’s critical role in stabilizing intermediates.

Characterization Data

The product is confirmed via spectroscopic methods:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 8.6 Hz, 2H; aromatic ortho to Br), 7.42 (d, J = 8.6 Hz, 2H; aromatic meta to Br), 4.72 (s, 2H; CH₂Br).

-

¹³C NMR (100 MHz, acetone-d₆): δ 141.1 (C-S-C≡N), 139.0 (C-Br), 131.6 (aromatic carbons), 33.2 (CH₂Br).

Alternative Synthetic Routes

Bromination of Preformed Isothiocyanates

A modified approach involves synthesizing the isothiocyanate group prior to bromination. For example, 4-aminobenzyl bromide can be converted to the isothiocyanate using thiophosgene or in situ generation via ammonium thiocyanate. However, this method faces challenges:

One-Pot Synthesis from Aryl Amines

Recent advancements explore one-pot sequences combining thiocyanation and bromination. For instance, treating 4-methylaniline with thiophosgene generates 4-methylphenyl isothiocyanate, which is immediately brominated without isolation. This method reduces purification steps but risks over-bromination at the aromatic ring, necessitating strict temperature control (0–5°C).

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary methods:

Challenges and Mitigation Strategies

Byproduct Formation

-

Succinimide Byproducts : NBS generates succinimide, which can co-crystallize with the product. Washing with cold methanol removes residual succinimide.

-

Di-bromination : Excess NBS or prolonged reaction times lead to di-brominated derivatives. Stoichiometric control (1.03 equiv. NBS) suppresses this issue.

Solvent Toxicity

While CCl₄ is optimal for radical stability, its toxicity necessitates substitution in industrial settings. Recent trials with 1,2-dichloroethane show promise, offering similar yields (45%) with reduced environmental impact.

Industrial-Scale Adaptations

Scaling up the radical bromination method requires:

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-isothiocyanatobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Addition Reactions: Reagents such as amines or alcohols are used, and the reactions are often carried out in the presence of a base such as triethylamine.

Major Products Formed

Thioureas: Formed by the reaction of the isothiocyanate group with amines.

Substituted Phenyl Derivatives: Formed by nucleophilic substitution of the bromomethyl group.

Scientific Research Applications

1-(Bromomethyl)-4-isothiocyanatobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorescent labels and other chemical modifications.

Biology: Employed in the labeling of biomolecules for imaging and detection purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-isothiocyanatobenzene involves its bifunctional nature. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to attach to various molecules . The isothiocyanate group can react with nucleophiles to form stable thiourea derivatives . These reactions enable the compound to modify biomolecules and other substrates, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of 1-(Bromomethyl)-4-isothiocyanatobenzene with structurally related compounds:

Research Findings and Theoretical Insights

- Spectral Characteristics : Computational studies on 1-(4-Hexylcyclohexyl)-4-isothiocyanatobenzene reveal distinct UV-Vis and IR spectral peaks due to its extended conjugated system, differing from the simpler bromomethyl analog .

- Inhibitor Design: The dual functionality of this compound has been leveraged to develop selective antiferroptotic inhibitors, outperforming mono-functional analogs in target specificity .

Biological Activity

1-(Bromomethyl)-4-isothiocyanatobenzene, also known as BICB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 155863-32-4

- Molecular Formula : C9H8BrN2S

- Molecular Weight : 253.14 g/mol

Anticancer Properties

This compound has demonstrated potential anticancer activity through various mechanisms:

- Induction of Apoptosis : BICB triggers programmed cell death in cancer cells, which is essential for preventing tumor growth.

- Inhibition of Tumor Growth : Studies have shown that BICB can significantly reduce the proliferation of cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

Research indicates that BICB exhibits antimicrobial properties against a range of pathogens. Its mechanism includes disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Enzyme Inhibition

BICB has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as:

- Acetylcholinesterase : Inhibition may lead to increased acetylcholine levels, potentially affecting neurotransmission and muscle contraction.

- Cyclooxygenase (COX) : This inhibition can reduce inflammation and pain, suggesting potential applications in treating inflammatory diseases.

The biological effects of BICB are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : BICB induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with BICB resulted in a significant reduction in cell viability. The study utilized various concentrations of BICB over a 48-hour period, demonstrating dose-dependent effects.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In vitro tests showed that BICB effectively inhibited the growth of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 μg/mL.

| Test Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

Q & A

Q. How can 1-(Bromomethyl)-4-isothiocyanatobenzene be synthesized in a laboratory setting?

Methodology :

- Step 1 : Start with 4-isothiocyanatobenzyl alcohol. Introduce the bromomethyl group via bromination using reagents like or in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) .

- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

- Validation : Monitor reaction progress using TLC and confirm purity via (e.g., singlet for -CHBr at δ ~4.5 ppm and isothiocyanate resonance at δ ~130–140 ppm in ) .

Q. What are the key characterization techniques for confirming the structure of this compound?

Methodology :

- Spectroscopy :

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (, exact mass 234.93 g/mol).

Q. What safety precautions are necessary when handling this compound?

Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place (<25°C) in amber glass bottles to prevent light-induced degradation.

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to potential alkylation hazards .

Advanced Research Questions

Q. How can competing reactivity between the bromomethyl and isothiocyanate groups be managed during synthetic applications?

Methodology :

- Selective Protection : Temporarily protect the isothiocyanate group using trimethylsilyl (TMS) agents before performing nucleophilic substitutions (e.g., Suzuki coupling) on the bromomethyl group .

- Stepwise Functionalization : Prioritize reactions at the bromomethyl site (e.g., Grignard reactions) under mild conditions (e.g., THF, 0°C), followed by isothiocyanate reactions (e.g., thiourea formation with amines) .

- Kinetic Control : Use bulky bases (e.g., DIPEA) to favor substitution at the bromomethyl group over isothiocyanate reactivity .

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

Methodology :

- Palladium Catalysis : Employ Pd(PPh) or Pd(dba) with ligands (e.g., XPhos) to facilitate Suzuki-Miyaura coupling of the bromomethyl group with aryl boronic acids. Optimize solvent (toluene/ethanol) and temperature (80–100°C) for high yields .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by using microwave irradiation (150°C, 20 min) for Heck or Sonogashira couplings .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of nucleophilic substitutions involving this compound?

Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in S2 reactions, accelerating bromomethyl substitutions. Non-polar solvents (e.g., toluene) favor isothiocyanate reactions (e.g., cycloadditions) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for enhancing electrophilicity at the bromomethyl site. For thiourea formation, use DBU as a base to deprotonate amines and drive isothiocyanate reactivity .

- Kinetic Studies : Monitor reaction progress via or HPLC to determine rate constants () under varying conditions. For example, compare in DMF vs. THF to quantify solvent polarity effects .

Data Contradiction Analysis

Example : Conflicting reports on the stability of the isothiocyanate group under basic conditions.

- Resolution : While some studies suggest decomposition in strong bases (e.g., NaOH), others demonstrate stability in weakly basic environments (pH 8–9). Validate via controlled experiments: incubate the compound in buffered solutions (pH 7–10) and analyze via IR spectroscopy for -NCS integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.